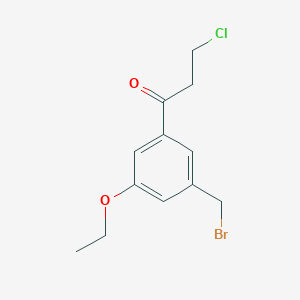
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by chlorination and ethoxylation. For instance, the bromination can be carried out using bromine in carbon tetrachloride, followed by chlorination using thionyl chloride . The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The ethoxy group may enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromomethylphenyl)-3-chloropropan-1-one
- 1-(3-Ethoxyphenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)-5-methoxyphenyl)-3-chloropropan-1-one
Comparison: 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which can participate in various substitution reactions, and the ethoxy group, which can enhance solubility and reactivity . Compared to its analogs, this compound may offer distinct advantages in terms of reactivity and application potential .
Eigenschaften
Molekularformel |
C12H14BrClO2 |
|---|---|
Molekulargewicht |
305.59 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-5-ethoxyphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-11-6-9(8-13)5-10(7-11)12(15)3-4-14/h5-7H,2-4,8H2,1H3 |
InChI-Schlüssel |
CXWJZQUETCQOJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)C(=O)CCCl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


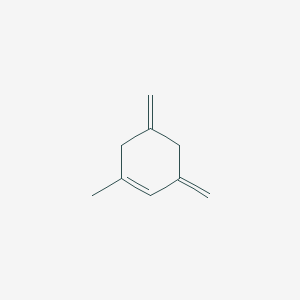
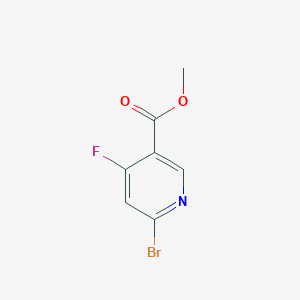
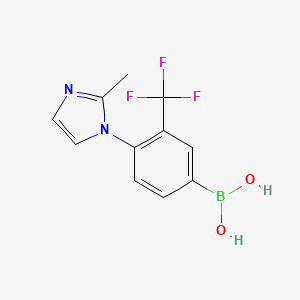
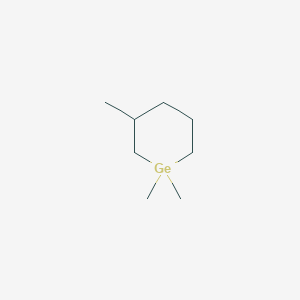
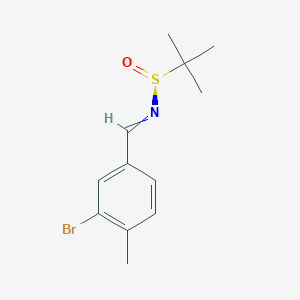
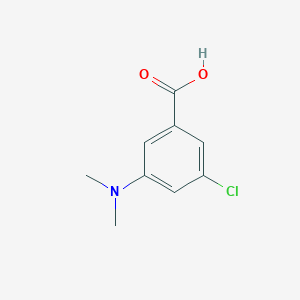
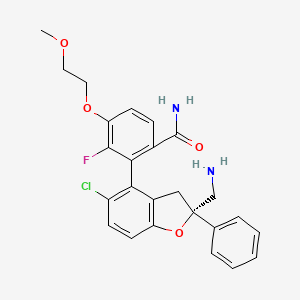
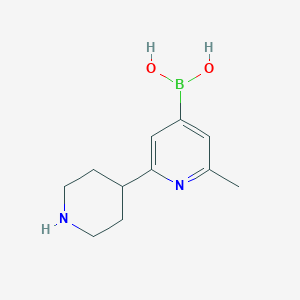
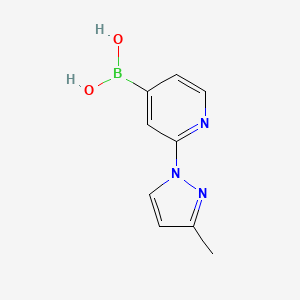
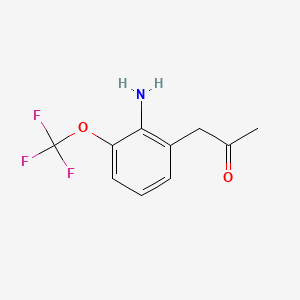
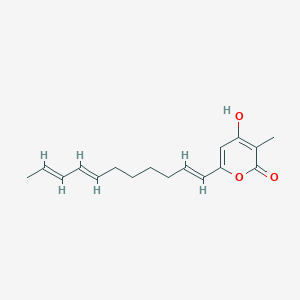
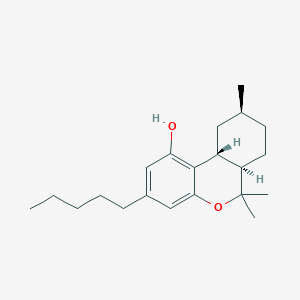
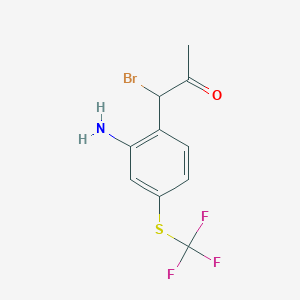
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)
